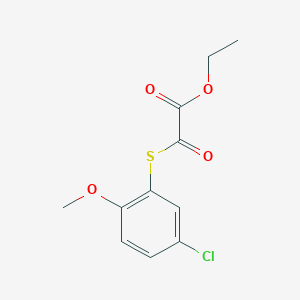
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms, an isopentyloxy group, and a phenyl ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and isopentyl bromide.
Etherification: The first step involves the etherification of 3,5-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-(isopentyloxy)phenol.
Reduction: The final step involves the reduction of 3,5-difluoro-4-(isopentyloxy)phenol with a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetaldehyde and 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetone.
Reduction: The major product is 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethane.
Substitution: The major products depend on the nucleophile used, such as 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylamine or 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylthiol.
科学的研究の応用
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Affect Cellular Processes: It can influence cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol can be compared with similar compounds such as:
2-(3,5-Difluoro-4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopentyloxy group, resulting in different chemical and biological properties.
2-(3,5-Difluoro-4-(tert-butoxy)phenyl)ethanol: The presence of a tert-butoxy group instead of an isopentyloxy group affects its reactivity and applications.
2-(3,5-Difluoro-4-(ethoxy)phenyl)ethanol: The ethoxy group provides different steric and electronic effects compared to the isopentyloxy group.
特性
IUPAC Name |
2-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-11(14)7-10(3-5-16)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHWPBZMRVLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


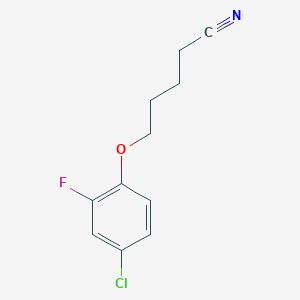
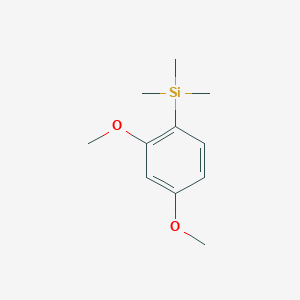
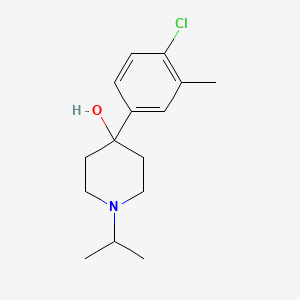
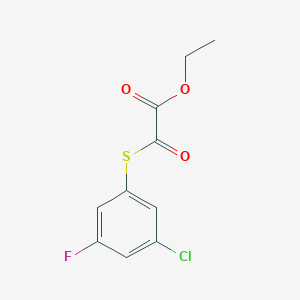

![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)
![1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000315.png)
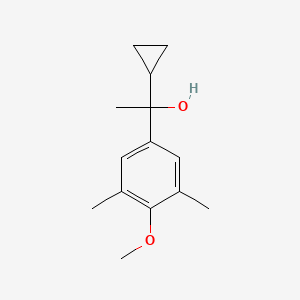

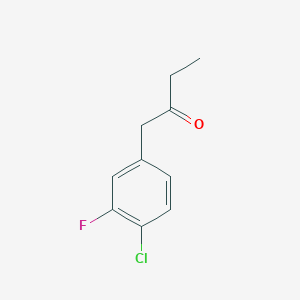
![3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol](/img/structure/B8000368.png)
